molecular formula C11H18O B14278065 2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- CAS No. 127826-98-6

2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl-

Cat. No.: B14278065
CAS No.: 127826-98-6
M. Wt: 166.26 g/mol
InChI Key: RCYWRNPBCCKPEJ-UHFFFAOYSA-N
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Description

2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl-, also known as β-Homocyclocitral, is an organic compound with the molecular formula C11H18O. It is a colorless liquid with a distinctive odor and is commonly used in the fragrance industry due to its pleasant scent. The compound is also of interest in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- can be synthesized through several methods. One common synthetic route involves the oxidation of β-cyclocitral using meta-chloroperoxybenzoic acid (m-CPBA). Another method includes the dehydration of cyclohexanol to produce cyclohexene, which is then further reacted to form the desired compound .

Industrial Production Methods

In industrial settings, the compound is typically produced through the partial hydrogenation of benzene, followed by further chemical reactions to introduce the acetaldehyde group. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- is unique due to its combination of a cyclohexene ring, multiple methyl groups, and an acetaldehyde group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

127826-98-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-(1,5,5-trimethylcyclohex-2-en-1-yl)acetaldehyde

InChI

InChI=1S/C11H18O/c1-10(2)5-4-6-11(3,9-10)7-8-12/h4,6,8H,5,7,9H2,1-3H3

InChI Key

RCYWRNPBCCKPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC(C1)(C)CC=O)C

Origin of Product

United States

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